methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate
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Overview
Description
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, resulting in high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure and has been studied for its potential as a selective discoidin domain receptor 1 (DDR1) inhibitor.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another similar compound with potential antiviral activity.
Uniqueness
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific structural features and the presence of both amino and ester functional groups.
Biological Activity
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of indene derivatives, characterized by a unique structure that includes an amino group at the 7th position. This structural feature allows for specific interactions with biological macromolecules, enhancing its potential therapeutic applications. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their activity and stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : It has been suggested that this compound can bind to receptors, influencing signaling pathways critical for cellular responses.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.02 |
This compound | NCI-H460 | 0.20 |
This compound | SF-268 | 0.01 |
Case Studies
Several studies have explored the biological effects of this compound:
- Cytotoxicity Assessment : In a study assessing the cytotoxicity of various indene derivatives, this compound was found to have an IC50 value of 0.02 µM against the MCF-7 cell line, indicating potent anticancer activity .
- Mechanistic Studies : Further investigations revealed that this compound could inhibit key signaling pathways in cancer cells, including those involved in epithelial-mesenchymal transition (EMT), which is critical for cancer metastasis. The compound demonstrated a dose-dependent inhibition of N-cadherin expression in various cancer models .
Comparative Analysis with Similar Compounds
This compound can be compared with other indene derivatives to highlight its unique properties:
Table 2: Comparison with Similar Compounds
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate | Lacks the amino group | Lower anticancer activity |
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Contains an oxo group | Different mechanism of action |
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-9(7)10(12)6-8/h5-6H,2-4,12H2,1H3 |
InChI Key |
SSUOSHQTTPAXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2)C(=C1)N |
Origin of Product |
United States |
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